Growth hormone, human

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Human growth hormone, also known as somatotropin, is a peptide hormone secreted by the anterior lobe of the pituitary gland. It plays a crucial role in stimulating growth, cell reproduction, and cell regeneration in humans and other animals. This hormone is vital for normal physical growth in children and continues to have significant metabolic effects throughout adulthood .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Human growth hormone is typically produced using recombinant DNA technology. The gene encoding human growth hormone is inserted into a plasmid vector, which is then introduced into a host organism, commonly Escherichia coli. The bacteria are cultured under specific conditions to express the hormone, which is then extracted and purified .

Industrial Production Methods

In industrial settings, the production of human growth hormone involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize hormone production. The hormone is then purified using techniques such as affinity chromatography and ion-exchange chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Human growth hormone undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can affect the stability and activity of the hormone .

Common Reagents and Conditions

Oxidation: This reaction can occur in the presence of oxidizing agents such as hydrogen peroxide, leading to the formation of disulfide bonds.

Reduction: Reducing agents like dithiothreitol can break disulfide bonds, altering the hormone’s structure.

Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds, resulting in the degradation of the hormone.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and hydrolyzed forms of the hormone, which can have different biological activities and stabilities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Human growth hormone exerts its effects through both direct and indirect mechanisms:

Direct Effects: The hormone binds to growth hormone receptors on target cells, activating intracellular signaling pathways that promote growth and metabolism.

Indirect Effects: Human growth hormone stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which mediates many of the hormone’s growth-promoting effects.

Comparación Con Compuestos Similares

Human growth hormone can be compared with other growth-promoting compounds such as:

Insulin-like Growth Factor 1 (IGF-1): While both human growth hormone and IGF-1 promote growth, IGF-1 primarily mediates the effects of human growth hormone and has a more direct role in stimulating cell proliferation.

MK-677 (Ibutamoren): This compound is a growth hormone secretagogue that stimulates the release of endogenous growth hormone. .

Human growth hormone is unique in its dual role of direct action on target tissues and indirect action through IGF-1 production, making it a versatile and powerful growth-promoting agent .

Propiedades

Número CAS |

9002-72-6 |

|---|---|

Fórmula molecular |

C72H132 |

Peso molecular |

997.8 g/mol |

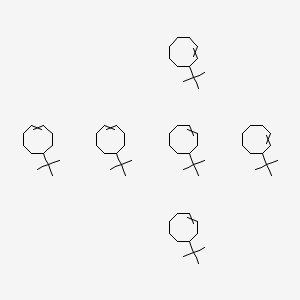

Nombre IUPAC |

3-tert-butylcyclooctene;4-tert-butylcyclooctene;5-tert-butylcyclooctene |

InChI |

InChI=1S/6C12H22/c6*1-12(2,3)11-9-7-5-4-6-8-10-11/h2*7,9,11H,4-6,8,10H2,1-3H3;2*5,7,11H,4,6,8-10H2,1-3H3;2*4-5,11H,6-10H2,1-3H3 |

Clave InChI |

JBUMAHXQYQFIDW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCCC=C1.CC(C)(C)C1CCCCCC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)

![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)

![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)

![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)